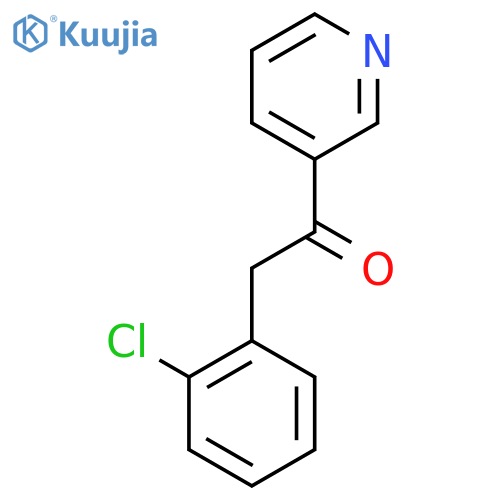Cas no 31362-68-2 (2-(2-Chlorophenyl)-1-(3-pyridinyl)-ethanone)

31362-68-2 structure
商品名:2-(2-Chlorophenyl)-1-(3-pyridinyl)-ethanone
2-(2-Chlorophenyl)-1-(3-pyridinyl)-ethanone 化学的及び物理的性質
名前と識別子
-
- 2-(2-Chlorophenyl )-1-(pyridin-3-yl )ethanone
- 2-(2-chlorophenyl)-1-pyridin-3-ylethanone
- 2-(2-CHLOROPHENYL)-1-(3-PYRIDINYL)-ETHANONE
- AB50424
- Ethanone,2-(2-chlorophenyl)-1-(3-pyridinyl)-,
- 2-(2-CHLOROPHENYL)-1-(PYRIDIN-3-YL)ETHANONE
- 2-(2-CHLOROPHENYL)-1-(PYRIDIN-3-YL)ETHAN-1-ONE
- 2-(2-Chlorophenyl)-1-(3-pyridinyl)-ethanone
-
- インチ: 1S/C13H10ClNO/c14-12-6-2-1-4-10(12)8-13(16)11-5-3-7-15-9-11/h1-7,9H,8H2
- InChIKey: NBIWKKRBJRQYME-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1CC(C1C=NC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 231.0450916g/mol
- どういたいしつりょう: 231.0450916g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 30
2-(2-Chlorophenyl)-1-(3-pyridinyl)-ethanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1668776-1g |
2-(2-Chlorophenyl)-1-(pyridin-3-yl)ethan-1-one |
31362-68-2 | 98% | 1g |
¥13061.00 | 2024-08-02 |
2-(2-Chlorophenyl)-1-(3-pyridinyl)-ethanone 関連文献
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
31362-68-2 (2-(2-Chlorophenyl)-1-(3-pyridinyl)-ethanone) 関連製品
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
